molecular formula C20H14BrN3O B2642156 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide CAS No. 70372-03-1

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide

Cat. No.: B2642156
CAS No.: 70372-03-1
M. Wt: 392.256
InChI Key: PCLFAFOGRPMAHJ-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Biochemical Analysis

Biochemical Properties

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antimicrobial activity, interacting with enzymes such as dihydrofolate reductase (DHFR), which is essential for purine synthesis . The interaction with DHFR inhibits its activity, leading to a reduction in nucleotide synthesis and, consequently, antimicrobial effects. Additionally, this compound has demonstrated binding affinity to cyclin-dependent kinase-8 (CDK8), a protein involved in cell cycle regulation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and promoting DNA fragmentation . Furthermore, it affects cell signaling by inhibiting the activity of key kinases such as EGFR and HER2, leading to reduced cell proliferation and tumor growth . The compound also impacts gene expression by modulating the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active site of DHFR, inhibiting its enzymatic activity and disrupting nucleotide synthesis . Additionally, it interacts with CDK8, leading to the inhibition of its kinase activity and subsequent cell cycle arrest . The compound also modulates gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of genes involved in apoptosis and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cellular function and gene expression . Some degradation products may form under specific conditions, potentially altering its efficacy and safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, including tumor growth inhibition and antimicrobial activity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall pharmacological profile of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin may influence its distribution and bioavailability . The compound’s localization within tissues can impact its therapeutic efficacy and safety profile .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may accumulate in the nucleus, where it can modulate gene expression by binding to transcription factors . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide typically involves the formation of the benzimidazole core followed by the introduction of the bromobenzamide moiety. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. This is followed by the bromination of the benzimidazole derivative and subsequent amidation to introduce the benzamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the benzimidazole ring .

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide is unique due to the presence of the bromobenzamide moiety, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-15-9-3-1-7-13(15)20(25)24-16-10-4-2-8-14(16)19-22-17-11-5-6-12-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLFAFOGRPMAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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